4-Methyl-4-tridecanol

Description

Contextualization within Lipid Chemistry and Alcohol Classes

Alcohols are organic compounds characterized by the presence of one or more hydroxyl (–OH) functional groups attached to a saturated carbon atom. They are broadly classified as primary, secondary, or tertiary, based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. 4-Methyl-4-tridecanol, with its hydroxyl group attached to a carbon that is bonded to three other carbon atoms, is classified as a tertiary alcohol.

In the broader context of lipid chemistry, alcohols, particularly long-chain alcohols, are fundamental components. gerli.com They are found in nature as constituents of waxes, which are esters of fatty acids and long-chain alcohols, and as components of ether lipids. gerli.comnih.gov Branched-chain fatty alcohols, while less common than their straight-chain counterparts, are found in various natural sources, including the epicuticular lipids of insects and as components of microbial lipids. gerli.comgerli.com The branching in the carbon chain, such as the methyl group in this compound, significantly influences the physical properties of the molecule, including its melting point and solubility, by disrupting the regular packing of the hydrocarbon chains. nih.gov

Significance of Branched-Chain Alcohols in Chemical Research

Branched-chain alcohols are of considerable interest in various fields of chemical research due to their unique physicochemical properties. Compared to linear alcohols, their branched structure can lead to lower melting points and different solubility characteristics. nih.gov These properties are advantageous in numerous applications.

In industrial chemistry, branched-chain alcohols are important intermediates in the synthesis of surfactants and plasticizers. moellerchemie.com Their branched nature can enhance the performance of these products, for instance, by improving the cold-water detergency of surfactants. They are also utilized as solvents and in the formulation of lubricants.

From a biological perspective, certain branched-chain alcohols play roles in cell signaling and membrane structure. For example, dodecanol (B89629) has been studied for its effects on the morphogenesis of the fungus Candida albicans. nih.gov The branching can affect how these molecules interact with and insert into lipid bilayers, thereby influencing membrane fluidity and the function of membrane-bound proteins. nih.gov The study of branched-chain alcohols helps to elucidate the complex interactions occurring within biological membranes. nih.gov

Research Trajectory and Unaddressed Scientific Inquiries Concerning this compound

A review of the scientific literature reveals a significant lack of specific research focused on this compound. While the broader class of tridecanols and other branched-chain alcohols have been investigated, this compound remains largely uncharacterized. A patent for a process to produce alcohols and ketones mentions "5,5-dimethyl-3-tridecanol" and other dimethyl-tridecanols, indicating industrial interest in related branched structures, but provides no specific data on the 4-methyl variant. googleapis.com

The primary unaddressed scientific inquiry is the fundamental characterization of this compound. This includes the determination of its physicochemical properties, such as melting point, boiling point, and spectral data. Furthermore, its potential applications, whether as a surfactant precursor, a specialized solvent, or a biologically active molecule, remain unexplored.

The synthesis of related tertiary alcohols has been described, often involving the reaction of a Grignard reagent with a ketone. A plausible synthetic route for this compound would involve the reaction of methylmagnesium halide with 4-tridecanone. However, specific experimental details and yields for this synthesis are not available in the published literature.

The absence of dedicated research on this compound presents an opportunity for future investigation. Such studies would not only fill a knowledge gap but could also uncover novel properties and applications for this specific tertiary branched-chain alcohol.

Data on Related Branched-Chain Alcohols

To provide a comparative context, the following tables present data for related branched-chain and linear tridecanol (B155529) isomers. It is important to note that this data is not for this compound but for structurally similar compounds.

Table 1: Physicochemical Properties of Tridecanol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Tridecanol (B166897) | 112-70-9 | C₁₃H₂₈O | 200.36 | 274-280 |

| 2-Tridecanol (B154250) | 1653-31-2 | C₁₃H₂₈O | 200.36 | Not available |

| 4-Tridecanol | 26215-92-9 | C₁₃H₂₈O | 200.36 | 260.8 at 760 mmHg |

| 12-Methyl-1-tridecanol | 21987-21-3 | C₁₄H₃₀O | 214.39 | Not available |

Data sourced from various chemical databases. chemsrc.comwikipedia.orgnih.govlookchem.com

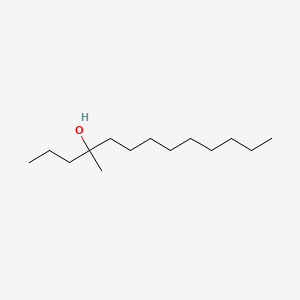

Structure

3D Structure

Properties

Molecular Formula |

C14H30O |

|---|---|

Molecular Weight |

214.39 g/mol |

IUPAC Name |

4-methyltridecan-4-ol |

InChI |

InChI=1S/C14H30O/c1-4-6-7-8-9-10-11-13-14(3,15)12-5-2/h15H,4-13H2,1-3H3 |

InChI Key |

FOSFLDAPDNOWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(CCC)O |

Origin of Product |

United States |

Elucidation of Chemical Transformations and Reactivity Profiles of 4 Methyl 4 Tridecanol

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group of 4-Methyl-4-tridecanol can undergo esterification and etherification, though its tertiary nature and steric bulk present significant challenges compared to primary or secondary alcohols.

Esterification , the reaction of an alcohol with a carboxylic acid to form an ester, is notoriously difficult for tertiary alcohols. google.com Direct acid-catalyzed esterification (Fischer esterification) is often unsuccessful because the harsh acidic conditions and elevated temperatures required strongly favor a competing dehydration reaction to form an olefin. google.com Furthermore, the carbocation intermediate formed from a tertiary alcohol is highly stable, making elimination a very favorable pathway.

To overcome these challenges, several specialized methods have been developed for the esterification of sterically hindered tertiary alcohols:

Reaction with Acid Anhydrides or Acyl Chlorides: Using more reactive carboxylic acid derivatives can facilitate the reaction under milder conditions. Catalysts such as reusable solid Lewis acids (e.g., halides of indium, zinc) have been shown to promote the selective esterification of tertiary alcohols with acid anhydrides. wipo.int

Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in peptide synthesis, can activate the carboxylic acid, allowing it to react with the tertiary alcohol under mild conditions, thus minimizing dehydration. thieme-connect.com

Strontium-Mediated Esterification: The use of metallic strontium in the presence of an alkyl iodide and an acid chloride can generate bulky tertiary alcohol esters in good yields. oup.com

Copper-Catalyzed Oxidative Esterification: A novel approach involves the copper-catalyzed reaction of aldehydes with dialkyl peroxides, which serves as a precursor to the tertiary alcohol, to form tertiary esters under mild conditions. rsc.org

| Method | Reagents | Conditions | Advantage for Tertiary Alcohols |

| Solid Acid Catalyst | Acid Anhydride, InCl₃/ZnCl₂ | Mild temperature (<80°C) | Avoids strong protic acids, reusable catalyst. wipo.int |

| EDC Coupling | Carboxylic Acid, EDC, HOBt | Room temperature | Mild conditions suppress dehydration. thieme-connect.com |

| Strontium-Mediated | Acid Chloride, Alkyl Iodide, Sr metal | Room temperature | Forms bulky esters in good yields. oup.com |

| Cation Exchange Resin | Carboxylic Acid, Resin Catalyst | Low temperature (25-40°C) | Minimizes olefin formation. google.com |

Etherification of this compound is also challenging. The Williamson ether synthesis, a standard method involving the reaction of an alkoxide with an alkyl halide, is generally ineffective when using a tertiary alkoxide. The strongly basic tertiary alkoxide acts as a base rather than a nucleophile, promoting the E2 elimination of the alkyl halide to form an alkene, rather than undergoing an Sₙ2 substitution. Acid-catalyzed ether synthesis is also problematic due to the facile dehydration of the tertiary alcohol.

Specialized routes, such as reacting the alcohol with a highly reactive alkylating agent under carefully controlled, non-basic conditions, are required for successful etherification.

Dehydration Reactions and Olefin Formation from Branched Alcohols

In contrast to their resistance to oxidation, tertiary alcohols like this compound undergo dehydration reactions with relative ease. This elimination reaction, which forms an alkene (olefin) and water, is typically catalyzed by strong acids (e.g., H₂SO₄, H₃PO₄) or Lewis acids. au.dkrsc.org

The mechanism for acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 (Elimination, unimolecular) pathway.

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a stable tertiary carbocation at the branching point.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond.

Due to the structure of this compound, the removal of a proton in the final step can occur from three different adjacent carbons, potentially leading to a mixture of olefin isomers. According to Zaitsev's rule , the major product will be the most substituted (and therefore most stable) alkene.

The possible olefin products from the dehydration of this compound are:

4-Methyl-3-tridecene (major product, tetrasubstituted double bond)

4-Methyl-4-tridecene (major product, trisubstituted double bond)

2-Decyl-1-propene (minor product, disubstituted double bond, via rearrangement)

To avoid the harshness and potential for rearrangements associated with strong acids, milder and more selective dehydration methods have been developed:

Methanesulfonyl Chloride/Triethylamine: This method converts the alcohol to a mesylate, which is an excellent leaving group, allowing for elimination under mild basic conditions. tandfonline.comscispace.com

Methanesulfonic Anhydride: This reagent offers an efficient alternative for dehydrating tertiary alcohols under mild conditions. researchgate.net

Lewis Acids: Catalysts like boron trifluoride etherate (BF₃·OEt₂) can promote dehydration rapidly and efficiently, although the conditions can still be harsh for sensitive molecules. au.dkrsc.org

| Dehydration Reagent | Conditions | Mechanism Type | Selectivity |

| Conc. H₂SO₄ / Heat | High Temperature | E1 | Zaitsev's Rule, potential for rearrangements |

| MsCl, Et₃N, DMAP | Mild (e.g., in CH₂Cl₂) | E2-like | High yield, less rearrangement. tandfonline.comscispace.com |

| (MsO)₂O, Et₃N | Mild | E2-like | Efficient, avoids strong acid. researchgate.net |

| BF₃·OEt₂ | Mild Temperature | E1-like | Rapid, Zaitsev's Rule. au.dkrsc.org |

Functionalization of the Alkyl Chain and Branching Point

While the hydroxyl group's direct reactivity is limited, its presence can be harnessed to direct the functionalization of remote, typically unreactive C(sp³)–H bonds along the alkyl chain. chinesechemsoc.org These advanced synthetic methods often rely on radical chemistry.

A prominent strategy involves the generation of an alkoxy radical from the tertiary alcohol's O-H bond, often through photoredox catalysis or with reagents like cerium salts. chinesechemsoc.orgresearchgate.net This highly reactive alkoxy radical can then participate in an intramolecular 1,5-hydrogen atom transfer (HAT) . In this process, the oxygen-centered radical abstracts a hydrogen atom from a carbon atom that is five atoms away (the δ-carbon).

For this compound, a 1,5-HAT could abstract a hydrogen from either the C8 position of the nonyl chain or from one of the methyl groups attached to the C4 carbon, leading to the formation of a more stable carbon-centered radical at that position. This newly formed alkyl radical can then be trapped by various radical acceptors or participate in further reactions, effectively installing a new functional group at a remote position. This allows for the conversion of a simple alcohol into a more complex, distally functionalized ketone or other derivative. researchgate.netresearchgate.net

This tertiary alcohol-guided C-H functionalization represents a powerful tool for late-stage modification, enabling the introduction of functionalities like heteroaryl groups or cyano groups into the molecule's hydrocarbon backbone, a task that is difficult to achieve with traditional synthetic methods. chinesechemsoc.orgresearchgate.net

Sophisticated Analytical Characterization Techniques for 4 Methyl 4 Tridecanol

Advanced Spectroscopic Modalities for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular architecture of 4-Methyl-4-tridecanol. These methods probe the interactions of the molecule with electromagnetic radiation to reveal information about its atoms, bonds, and functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. While specific spectral data for this compound is not widely published, its expected NMR characteristics can be predicted based on its structure and data from analogous long-chain and branched alcohols. gerli.comazom.com

¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms. Key signals would include a characteristic singlet for the hydroxyl (-OH) proton, though its chemical shift can vary (typically 2.0-2.5 ppm) and it may be broad. libretexts.org Protons on carbons adjacent to the hydroxyl group are deshielded and would appear downfield. The spectrum would also feature complex overlapping multiplets for the long alkyl chains and a distinct signal for the terminal methyl group.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals all unique carbon environments. For this compound, one would expect to see a signal for the quaternary carbon bonded to the hydroxyl group (C4), a signal for the methyl group also attached to C4, and distinct signals for the carbons in the two different alkyl chains, plus the terminal methyl groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the numerous aliphatic carbon signals. azom.commdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for assembling the molecular structure by showing correlations between nuclei. youtube.compressbooks.pub

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the two alkyl chains, helping to trace the connectivity of the carbon backbone. mdpi.com

HSQC (Heteronuclear Single Quantum Correlation) correlates each proton signal with the carbon signal to which it is directly attached. pressbooks.pub This is invaluable for assigning the crowded signals in both the ¹H and ¹³C spectra.

Table 1: Predicted NMR Data Interpretation for this compound

| NMR Technique | Expected Observation | Purpose |

| ¹H NMR | Signals for -OH, -CH₃, and long-chain -CH₂- groups. | Identifies types of protons and their relative numbers. |

| ¹³C NMR | Unique signals for each carbon, including the quaternary C4. | Determines the number of distinct carbon environments. |

| DEPT-135 | Positive signals for CH and CH₃; negative signals for CH₂. | Differentiates carbon types based on attached protons. |

| COSY | Cross-peaks between adjacent protons in the alkyl chains. | Establishes proton-proton connectivity. |

| HSQC | Cross-peaks between directly bonded C-H pairs. | Assigns proton signals to their corresponding carbon signals. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds. | Confirms the overall carbon skeleton and placement of functional groups. |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its structure through fragmentation patterns. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₁₄H₃₀O). This capability is crucial for confirming the identity of the synthesized or isolated compound and distinguishing it from isobaric impurities—compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse method for analyzing volatile compounds like this compound. researchgate.net In GC-MS, the sample is first separated from other components in a mixture by gas chromatography before being introduced into the mass spectrometer. This allows for both purity assessment and structural identification. chromatographyonline.comchromatographyonline.com The electron ionization (EI) mass spectrum of a tertiary alcohol like this compound is expected to be characterized by two main fragmentation pathways:

Alpha-Cleavage: The bond between the carbinol carbon (C4) and an adjacent carbon is broken. For this compound, this would involve the loss of either a propyl radical (C₃H₇•) or a nonyl radical (C₉H₁₉•), leading to characteristic fragment ions.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a peak at M-18. libretexts.org

The fragmentation pattern is key to differentiating this compound from its isomers, such as other secondary or tertiary tridecanols, which would produce different sets of fragment ions upon alpha-cleavage. unl.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to intermolecular hydrogen bonding. Another key absorption would be a strong C-O stretching band, which for a tertiary alcohol typically appears in the 1200-1100 cm⁻¹ range. The spectrum would also show characteristic C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H bond is a weak Raman scatterer, the C-C backbone of the alkyl chains produces a series of characteristic peaks in the "fingerprint region" (below 1500 cm⁻¹). Raman can be particularly useful for analyzing samples in aqueous media, as water is a very weak Raman scatterer.

Chromatographic Separations and Quantitation Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) with Various Detectors for Mixture Analysis

Gas chromatography is the premier technique for the analysis of volatile, thermally stable compounds such as this compound. shimadzu.com The separation of long-chain alcohol isomers can be achieved using capillary columns with non-polar or mid-polar stationary phases (e.g., 5% phenyl-polysiloxane). unl.eduscielo.br The choice of detector depends on the analytical goal:

Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds and is widely used for quantification due to its wide linear range and high sensitivity. pepolska.plresearchgate.net It is often used to determine the purity of this compound or its concentration in a mixture.

Mass Spectrometry (MS): As discussed previously, coupling GC to an MS detector provides definitive identification of the separated components based on their mass spectra, making it the gold standard for qualitative analysis. scielo.brmdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers even greater resolving power for separating isomers in highly complex samples, such as Fischer-Tropsch products that may contain numerous branched alcohols. scielo.brscispace.com

Table 2: Example GC Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Setting | Reference |

| Column | Fused silica (B1680970) capillary, non-polar (e.g., DB-5) or mid-polar (e.g., Elite-225) | pepolska.plresearchgate.net |

| Injector Temp. | 250-270 °C | unl.edupepolska.pl |

| Carrier Gas | Helium or Hydrogen | pepolska.plmdpi.com |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) | unl.edumdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netpepolska.pl |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging because the molecule lacks a chromophore (a part of the molecule that absorbs UV light). researchgate.net While a Refractive Index (RI) detector can be used, it offers limited sensitivity. scirp.org

A more effective and common strategy is to convert the alcohol into a non-volatile derivative that is strongly UV-active or fluorescent. This process, known as derivatization, dramatically enhances detection sensitivity. nih.govlibretexts.org The hydroxyl group of the alcohol is reacted with a labeling agent to form an ester or carbamate. researchgate.netnih.gov

Common derivatization reagents for alcohols include:

Phthalic Anhydride: Reacts with alcohols to form phthalate (B1215562) hemiesters, which can be detected by UV. nih.govmolnar-institute.com

9-Fluorenylmethyl chloroformate (Fmoc-Cl): A highly fluorescent tag that provides excellent sensitivity for detecting trace amounts of alcohols. researchgate.netresearchgate.net

Benzoyl Chloride or Picolinoyl Chloride: These reagents convert alcohols to benzoate (B1203000) or picolinate (B1231196) esters, respectively, which have strong UV absorbance and can also be useful for chiral separations. libretexts.orgclockss.org

Once derivatized, the product can be readily separated from excess reagent and byproducts using reversed-phase HPLC (e.g., with a C8 or C18 column) and quantified with high sensitivity using a UV or fluorescence detector. molnar-institute.comtandfonline.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of molecules, from thermally labile to chiral compounds. scispace.com It serves as a hybrid between gas chromatography (GC) and high-performance liquid chromatography (HPLC), utilizing a supercritical fluid as the mobile phase. tandfonline.com The most commonly used mobile phase is carbon dioxide (CO₂), which is valued for its low critical temperature (31.1 °C) and pressure (7.38 MPa), non-toxicity, and compatibility with a variety of detectors. chromatographyonline.com

The properties of supercritical fluids, being intermediate between those of a liquid and a gas, provide distinct advantages. shimadzu.com Lower viscosity and higher diffusivity compared to HPLC solvents allow for faster separations and higher efficiency without a significant loss in resolution. chromatographyonline.com For a molecule like this compound, which is a long-chain alcohol, SFC presents a compelling alternative to traditional normal-phase HPLC. jst.go.jp

Application to this compound:

The separation of this compound from a complex matrix, such as a natural product extract or a synthetic reaction mixture containing isomers and related long-chain alcohols, can be challenging. SFC is particularly well-suited for such tasks. The non-polar nature of the supercritical CO₂ mobile phase is effective for hydrophobic compounds. jst.go.jp To fine-tune the separation, the polarity of the mobile phase can be easily adjusted by adding a small amount of a polar organic solvent, known as a modifier. shimadzu.com Alcohols like methanol (B129727), ethanol (B145695), or isopropanol (B130326) are common modifiers that enhance selectivity and improve peak shapes. chromatographyonline.com

For the separation of a branched alcohol like this compound, a variety of stationary phases could be employed. Polysaccharide-based chiral stationary phases, for instance, are widely used in SFC for their excellent enantioselective capabilities, which would be critical if resolving stereoisomers of this compound were necessary. chromatographyonline.com

Table 1: Illustrative SFC Method Parameters for the Analysis of this compound

This table presents a hypothetical set of parameters for the SFC separation of this compound from related impurities.

| Parameter | Value/Type | Rationale |

| Column | Polysaccharide-based chiral stationary phase (e.g., Cellulose or Amylose derivatives) | Provides high selectivity for positional isomers and potential enantiomers. |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 25%) | CO₂ is the primary mobile phase; methanol modifier adjusts polarity for optimal elution. chromatographyonline.com |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis times. chromatographyonline.com |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state throughout the system. tandfonline.com |

| Temperature | 40 °C | Operates above the critical temperature of CO₂ and ensures reproducibility. tandfonline.com |

| Detection | Evaporative Light Scattering Detector (ELSD) / Mass Spectrometry (MS) | ELSD is suitable for non-chromophoric compounds like alkanols; MS provides structural information. chromatographyonline.com |

Chemometric and Multivariate Statistical Analysis of Spectroscopic Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. youtube.com When analyzing a compound like this compound using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR) spectroscopy, the resulting datasets can be large and complex, especially when comparing multiple samples or monitoring a reaction over time. Multivariate statistical analysis provides powerful tools to uncover patterns, correlations, and trends that may not be apparent from a simple inspection of the data. frontiersin.org

Techniques like Principal Component Analysis (PCA) are frequently used for exploratory data analysis. PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components (PCs), which capture the maximum variance in the data. youtube.com By plotting the sample scores on the first few PCs, it is possible to visualize groupings, outliers, and trends among the samples. This could be applied, for instance, to differentiate batches of a product containing this compound based on subtle variations in their spectroscopic profiles, which might indicate differences in purity or isomeric composition.

Following exploratory analysis, predictive models can be built using methods like Partial Least Squares (PLS) regression. diva-portal.org PLS is particularly useful for relating a set of predictor variables (e.g., spectral data) to a set of response variables (e.g., concentration or biological activity). In the context of this compound, a PLS model could be developed to predict its concentration in a mixture based on FT-IR spectra, offering a rapid alternative to slower chromatographic methods. The reliability of such chemometric models is crucial and requires careful validation. diva-portal.org

Table 2: Illustrative Principal Component Analysis (PCA) Results for FT-IR Spectra of Different this compound Samples

This table shows hypothetical results from a PCA performed on FT-IR data from ten different samples containing this compound, aiming to distinguish them based on their synthetic origin.

| Sample ID | Synthetic Batch | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Inferred Grouping |

| S01 | A | 5.32 | 1.15 | Group 1 |

| S02 | A | 5.19 | 1.23 | Group 1 |

| S03 | A | 5.45 | 1.09 | Group 1 |

| S04 | B | -4.88 | 2.54 | Group 2 |

| S05 | B | -4.95 | 2.61 | Group 2 |

| S06 | B | -5.01 | 2.48 | Group 2 |

| S07 | C | 0.15 | -6.77 | Group 3 |

| S08 | C | 0.21 | -6.89 | Group 3 |

| S09 | C | 0.18 | -6.92 | Group 3 |

| S10 | A (Outlier) | 2.10 | 4.50 | Outlier |

Note: The scores are unitless values representing the projection of each sample onto the principal components. Samples from the same batch are expected to cluster together.

Bioprospecting and Natural Product Isolation of Branched Tridecanols

Identification of 4-Methyl-4-tridecanol as a Constituent in Biological Extracts

The identification of specific branched tridecanols, such as this compound, in complex biological mixtures relies heavily on sophisticated analytical methods capable of separating and identifying structurally similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for profiling the chemical constituents of plant extracts. In a study on the stem of Bridelia stipularis, a plant used in traditional medicine, GC-MS analysis of a hexane (B92381) extract identified a compound listed as 4-tridecanol. ukm.myresearchgate.net This compound constituted approximately 6.36% of the total identified components in the extract. ukm.myresearchgate.net While the report specifies "4-tridecanol," it highlights the natural occurrence of C13 alcohols with substitution at the C-4 position in this plant genus.

Conversely, extensive GC-MS analyses of extracts from Eclipta prostrata (syn. Eclipta alba) have identified a wide array of phytochemicals, including other isomers of tridecanol (B155529). For instance, one study reported the presence of Tridecanol, 2-ethyl-2-methyl in a methanolic extract, but did not specifically detect this compound. ijpsr.com This indicates that while tridecanol structures are present in the plant, the specific isomeric form can vary.

The table below summarizes the findings from GC-MS analyses of these plant extracts.

| Plant Species | Extract Type | Compound Identified | Retention Time (min) | Relative Peak Area (%) | Reference |

| Bridelia stipularis | Hexane (Stem) | 4-Tridecanol | 53.478 | 6.359 | ukm.my |

| Eclipta prostrata | Methanol (B129727) (Leaf) | Tridecanol, 2-ethyl-2-methyl | Not Specified | Not Specified | ijpsr.com |

The analysis of Volatile Organic Compounds (VOCs) produced during microbial fermentation of various substrates is another avenue for discovering novel alcohols. Fermentation processes, driven by bacteria, yeast, or fungi, generate a diverse profile of metabolites, including alcohols, that contribute to the aroma and flavor of the final product. nih.govffhdj.comresearchgate.net

Studies on fermented vegetable, fruit, and cereal substrates have identified numerous alcohols, with some reports noting the presence of tridecanol isomers. For example, a review of VOCs from fermented plant substrates listed 2-tridecanol (B154250) as a detected compound. nih.gov In a separate study, analysis of the fermentation broth from the marine-derived fungus Penicillium roqueforti identified 1-Tridecanol (B166897) among its volatile constituents. elsevier.es

While these findings confirm that microorganisms can produce C13 alcohols, the specific this compound isomer has not been a prominently reported VOC in the surveyed literature on common fermented substrates. mdpi.com The production of specific VOCs is highly dependent on the microbial strain, the substrate composition, and the fermentation conditions. nih.govresearchgate.net

Methodologies for Isolation and Purification from Complex Natural Matrices

The isolation of a specific lipophilic compound like this compound from a complex natural source, such as a plant extract, requires a multi-step approach designed to separate molecules based on their physicochemical properties. nih.gov

A typical extraction and isolation workflow begins with the processing of the raw plant material, which is often dried and ground to increase the surface area for solvent extraction. nih.gov A common initial step is Soxhlet extraction , a technique that uses a continuous flow of a heated solvent to efficiently extract compounds. For moderately polar to nonpolar compounds like branched alcohols, solvents such as methanol, hexane, or ethyl acetate (B1210297) are frequently used. nih.gov

Following the initial extraction, the crude extract, which contains a multitude of compounds, undergoes fractionation . Liquid-liquid partitioning is a standard method where the extract is mixed with two immiscible solvents (e.g., hexane and water) to separate compounds based on their relative solubility in each phase. In the analysis of Bridelia stipularis, for instance, a crude methanol extract was further partitioned using hexane, chloroform, and ethyl acetate to separate compounds into fractions of varying polarity. ukm.my

The resulting fractions are then subjected to chromatographic techniques for purification. nih.govresearchgate.net Column chromatography is widely employed, using a stationary phase like silica (B1680970) gel and a mobile phase (solvent system) to separate individual compounds. The choice of solvent is critical; nonpolar solvents like hexane are used to elute nonpolar compounds, while the polarity is gradually increased (e.g., by adding ethyl acetate) to elute more polar molecules. Further purification can be achieved using methods like Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound. scirp.org

Investigation of Biosynthetic Pathways for Branched-Chain Alcohols in Organisms

The biosynthesis of branched-chain alcohols is intricately linked to primary metabolic pathways, particularly those of amino acid and fatty acid metabolism. nih.gov These alcohols are typically formed from precursors derived from these central metabolic routes.

The formation of fatty alcohols from their corresponding fatty acid precursors is catalyzed by specific reductase enzymes. nih.govresearchgate.net Two main enzymatic pathways are recognized:

Two-Step Reduction: This pathway involves two separate enzymes. First, a fatty acyl-CoA or free fatty acid is reduced to a fatty aldehyde. This reaction is often catalyzed by a Fatty Acyl-CoA Reductase (FAR) or a Carboxylic Acid Reductase (CAR) . nih.govpnas.org The intermediate fatty aldehyde is then further reduced to the final fatty alcohol by an Alcohol Dehydrogenase (ADH) or an aldehyde reductase. researchgate.netnih.gov

Single-Enzyme Reduction: Some organisms possess a single, bifunctional enzyme known as an alcohol-forming Fatty Acyl-CoA Reductase (afFAR) . This enzyme catalyzes the direct, four-electron reduction of a fatty acyl-CoA or fatty acyl-ACP to a fatty alcohol without releasing the aldehyde intermediate. researchgate.net

These enzyme systems are responsible for the final conversion step. The structure of the initial fatty acid or acyl-CoA precursor, including the presence and position of any methyl branches, determines the structure of the resulting alcohol.

The carbon skeleton of branched-chain alcohols originates from starter units derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. mdpi.comasm.orgresearchgate.net The biosynthesis generally follows these key steps:

Transamination: A BCAA is converted into its corresponding α-keto acid via a transaminase enzyme. For example, isoleucine is converted to α-keto-β-methylvalerate. asm.org

Primer Formation: The α-keto acid can serve as a precursor. In pathways leading to branched-chain fatty acids, the α-keto acid is decarboxylated to form a branched acyl-CoA primer (e.g., 2-methylbutyryl-CoA from isoleucine). researchgate.net

Chain Elongation: This branched primer is then elongated by the Fatty Acid Synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA. nih.gov This process builds the carbon backbone of the fatty acid. For a C14 alcohol like this compound, this would involve multiple elongation cycles.

Reduction to Alcohol: The fully formed branched-chain fatty acyl-CoA is then reduced to the corresponding alcohol by the enzymatic mechanisms described previously (e.g., FAR and ADH). pnas.org

The Ehrlich pathway is a well-known catabolic route in yeast and other microbes where α-keto acids are decarboxylated to aldehydes, which are then reduced to "fusel" alcohols. mdpi.comresearchgate.net This pathway is a major source of branched-chain alcohols like isobutanol (from valine) and 2-methyl-1-butanol (B89646) (from isoleucine). asm.org Elucidating these routes for a specific compound like this compound would involve tracer experiments using stable isotope-labeled precursors (e.g., labeled isoleucine or other amino acids) and analyzing their incorporation into the final product via mass spectrometry.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships

In Vitro Assays for Modulatory Effects on Cellular Processes

In vitro assays are crucial for elucidating the effects of branched-chain alcohols on various cellular functions. Studies have shown that these compounds can modulate processes such as cell proliferation and signaling pathways. For instance, branched-chain amino acids (BCAAs), which are structurally related to branched-chain alcohols, and their metabolites have been demonstrated to reduce fibrogenic markers and cell proliferation in primary cultures of rat and human hepatic stellate cells. nih.gov Specifically, leucine, a BCAA, was found to significantly decrease the expression of fibrotic markers in rat hepatic stellate cells. nih.gov

Other research has focused on the effects of alcohols on specific cellular interactions. For example, cell aggregation assays using L1-transfected NIH/3T3 cells have been employed to study how alcohols interfere with L1-mediated cell adhesion, a critical process in the nervous system. These studies have identified that certain straight, branched, and cyclic alcohols can act as antagonists to the inhibitory effects of ethanol (B145695) on this process. While direct in vitro data on 4-Methyl-4-tridecanol's effect on these specific cellular processes is limited, the findings for related branched-chain compounds and alcohols provide a framework for understanding its potential modulatory activities. ontosight.aiacs.org

Structure-Activity Relationship (SAR) Studies for Branched-Chain Alcohols

The biological activity of alcohols is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies help to decipher how specific structural features, such as chain length and branching, influence their function.

The length of the alkyl chain is a critical determinant of the biological potency of alcohols. nih.gov Generally, for straight-chain alcohols (n-alkanols), activity such as antimicrobial efficacy or anesthetic potency increases with chain length. nih.govnih.gov This is often attributed to increased lipophilicity, which facilitates interaction with and passage through cell membranes. researchgate.net

However, this trend is not infinite and often exhibits a "cutoff effect," where beyond a certain chain length, the potency levels off or even decreases. nih.gov For example, in studies of n-alkanols on L1-mediated cell adhesion, antagonist potency increased from 1-pentanol (B3423595) (C5) up to 1-dodecanol (B7769020) (C12), but then declined for 1-tridecanol (B166897) (C13), with longer chains being inactive.

In the context of antimicrobial activity against Staphylococcus aureus, a clear dependence on chain length has been observed for 1-alkanols. researchgate.net Activity increases significantly from 1-octanol (B28484) to 1-tridecanol, which, along with 1-dodecanol, shows the highest activity. researchgate.net This suggests that the 13-carbon chain of tridecanol (B155529) is highly effective for this particular biological function. The activity then decreases with longer chains like 1-hexadecanol. researchgate.net This highlights that an optimal chain length exists for maximal biological effect, which for antimicrobial action against certain bacteria appears to be around 12 to 13 carbons. researchgate.net

Table 1: Influence of 1-Alkanol Chain Length on Antibacterial Activity against S. aureus

This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a series of straight-chain alcohols, demonstrating the effect of chain length on antibacterial potency. Data sourced from Molecules 2007, 12, 139-147. researchgate.net

| Alcohol | Carbon Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| 1-Octanol | 8 | 256 | 256 |

| 1-Nonanol | 9 | 64 | 128 |

| 1-Decanol | 10 | 32 | 64 |

| 1-Undecanol | 11 | 16 | 32 |

| 1-Dodecanol | 12 | 8 | 16 |

| 1-Tridecanol | 13 | 4 | 8 |

| 1-Tetradecanol | 14 | 4 | 8 |

| 1-Pentadecanol | 15 | 4 | 8 |

| 1-Hexadecanol | 16 | 256 | ≥ 512 |

The introduction of a methyl branch to an alcohol's carbon chain can significantly alter its physical properties and biological activity. Branching can lower the molecule's lipophilicity compared to its straight-chain counterpart and may weaken its binding to biological targets. researchgate.net The position of the methyl group is also critical. For instance, studies on methyl-branched pheromones show that the location of the methyl group is specific for their function in insect communication. rsc.org

The stereochemistry of the chiral center created by branching is also a key factor in bioactivity. Different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different or even opposing biological effects. solubilityofthings.com This is because biological targets like enzymes and receptors are themselves chiral, and thus may interact preferentially with one stereoisomer over another. researchgate.net For example, in certain insect pheromones, only specific stereoisomers are biologically active. researchgate.net While specific SAR studies on the different stereoisomers of this compound are not widely available, the principles derived from related chiral molecules suggest that its stereochemistry would be a crucial determinant of its biological function. researchgate.netcolab.ws

Receptor Binding and Ligand-Target Docking Analyses

While many effects of alcohols are attributed to non-specific interactions with lipid membranes, some are mediated by direct binding to protein targets. nih.gov Computational and experimental binding analyses help to identify these targets and understand the interactions at a molecular level.

Antimicrobial Effects of Branched Alcohols and Related Derivatives

Long-chain alcohols and their derivatives are known to possess significant antimicrobial properties. nih.gov Their activity is observed against a range of microorganisms, including Gram-positive and Gram-negative bacteria. google.com The effectiveness of these compounds is often linked to their ability to interact with and disrupt microbial cell structures and functions.

As noted, the antimicrobial activity of linear alcohols against S. aureus is highly dependent on chain length, with 1-tridecanol being one of the most potent. researchgate.net Branched alcohols are also known to have antimicrobial effects. ontosight.ai For example, benzyl (B1604629) alcohol derivatives with various alkyl chain lengths exhibit marked antimicrobial effects against pathogenic bacteria and are suitable for disinfection and preservation. google.com Furthermore, silicon-based analogs of alcohols, known as silanols, have been identified as a novel class of antimicrobials that are often more potent than their carbon-based counterparts. dtic.mil

The broad-spectrum activity of these compounds makes them relevant for various applications, from preservatives in cosmetic and household products to potential therapeutic agents. google.comnih.gov The presence of a compound like 1-dodecanol in bacterial extracts has been correlated with antimicrobial activity, further supporting the role of long-chain alcohols as natural defense molecules. nih.gov

Spectrum of Action Against Bacterial Strains (e.g., Staphylococcus aureus)

Research into the biological activities of this compound has revealed its interactions with various bacterial species. While specific studies focusing solely on this compound are limited, broader investigations into related long-chain fatty alcohols provide a foundational understanding of their antibacterial properties. The antibacterial efficacy of these compounds often correlates with the length of their aliphatic carbon chain. researchgate.net For instance, certain long-chain fatty alcohols have demonstrated significant antibacterial activity against Staphylococcus aureus, a common and often resilient bacterial pathogen. researchgate.netnih.gov

The mode of action for long-chain fatty alcohols can vary. Some, like 1-nonanol, 1-decanol, and 1-undecanol, exhibit bactericidal activity by damaging the bacterial cell membrane. researchgate.net In contrast, other alcohols such as 1-dodecanol and 1-tridecanol show high antibacterial activity without causing membrane damage, suggesting a different mechanism of action. researchgate.net This highlights that both the potency and the mechanism of antibacterial action are influenced by the specific molecular structure of the alcohol. researchgate.net

The emergence of antibiotic-resistant strains of S. aureus, such as methicillin-resistant S. aureus (MRSA), has spurred research into alternative antimicrobial agents. mdpi.com Volatile phytochemicals, including certain alcohols, are being explored for their potential to combat these resistant strains. mdpi.com The investigation of compounds like this compound is part of a larger effort to identify new bioactive molecules from natural and synthetic sources to address the challenge of antimicrobial resistance. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Long-Chain Fatty Alcohols against S. aureus FDA209P

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| 1-Tridecanol | 4 | 8 |

| 1-Dodecanol | 8 | 16 |

| 1-Undecanol | 16 | 32 |

| 1-Decanol | 32 | 64 |

| 1-Nonanol | 64 | 128 |

Data sourced from studies on the antibacterial activity of long-chain fatty alcohols. researchgate.net

Evaluation of Antifungal and Insect Deterrent Properties

The biological activities of this compound and related compounds extend beyond bacteria to include antifungal and insect deterrent effects.

Antifungal Properties:

The investigation of natural extracts has identified various long-chain alcohols and their derivatives as potential antifungal agents. ajol.info For example, the essential oil of Angelica pubescentis root, which contains a variety of compounds, has demonstrated weak antifungal activity against plant pathogenic fungi like Colletotrichum acutatum, Colletotrichum fragariae, and Colletotrichum gloeosporioides. acs.orgdtic.mil While the specific contribution of each component is not always isolated, the presence of various alcohols in bioactive extracts suggests their potential role in antifungal activity. ajol.info Volatile organic compounds (VOCs) produced by bacteria, such as Bacillus velezensis, have also been shown to possess broad-spectrum antifungal properties. mdpi.com The volatile profile of these bacteria can include various alcohols, which contribute to the inhibition of fungal growth. mdpi.com

Insect Deterrent Properties:

Research has also explored the potential of long-chain alcohols as insect deterrents. Studies on the essential oils of Angelica dahurica have shown that components like 1-dodecanol and 1-tridecanol exhibit biting deterrent activity against the yellow fever mosquito, Aedes aegypti. acs.orgdtic.milnih.gov Specifically, 1-tridecanol demonstrated repellent activity in human-based cloth patch bioassays. acs.orgdtic.milnih.gov Furthermore, in larval bioassays, 1-tridecanol was found to be toxic to Aedes aegypti larvae. acs.orgdtic.milnih.gov These findings underscore the potential of specific long-chain alcohols as natural agents for mosquito control. The search for effective insect repellents is an ongoing area of research, with many compounds being screened for their activity against various insect species. google.comgovinfo.gov

**Table 2: Insect Deterrent and Larvicidal Activity of Selected Alcohols against *Aedes aegypti***

| Compound | Biting Deterrent Activity (at 25 nmol/cm²) | Minimum Effective Dosage (MED) for Repellency (mg/cm²) | Larval Toxicity (LC₅₀ in ppm) |

|---|---|---|---|

| 1-Tridecanol | Similar to DEET | 0.086 ± 0.089 | 2.1 |

| 1-Dodecanol | Similar to DEET | Not Determined | 5.2 |

| DEET (control) | Positive Control | 0.007 ± 0.003 | Not Applicable |

Data sourced from studies on the biological activity of essential oils and their components. acs.orgdtic.milnih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 4 Tridecanol

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are foundational in computational toxicology and chemistry. They aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities or properties. mdpi.comkashanu.ac.ir This approach is particularly useful for predicting the characteristics of new or untested chemicals based on data from similar, well-documented compounds. nih.gov

For aliphatic alcohols, QSPR models have been successfully developed to predict a range of physicochemical properties, including boiling point, water solubility, and chromatographic retention indices. nih.govkg.ac.rs These models typically rely on molecular descriptors derived directly from the chemical structure.

The development of predictive models for biological interactions is a key application of QSAR. By analyzing a group of structurally related compounds, researchers can identify the specific molecular features that govern their interaction with biological targets like enzymes or receptors.

While direct QSAR studies on 4-Methyl-4-tridecanol are not extensively documented, research on other tertiary alcohols provides a strong framework for understanding its potential biological interactions. For instance, structure-activity relationship studies on tertiary alcohol inhibitors targeting the Hsp90α protein have revealed how modifications to the alcohol's structure can modulate binding affinity and selectivity. nih.govacs.orgresearchgate.net Similarly, QSAR studies on phosphodiesterase-4 (PDE4) inhibitors have utilized a tertiary alcohol series to optimize inhibitory potency while minimizing off-target effects. researchgate.net These models often link biological activity to descriptors such as molecular shape, hydrophobicity, and hydrogen bonding capacity. For this compound, a QSAR model could be developed to predict its potential toxicity or inhibitory activity by comparing it to a dataset of other fatty alcohols with known biological effects, such as the inhibition of Tetrahymena pyriformis growth. ajol.info

The success of any QSAR/QSPR model hinges on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For alcohols, descriptors related to hydrophobicity (like logP), molecular size, and topology are often crucial. kg.ac.rsajol.info

Hydrophobicity: The octanol-water partition coefficient (logP) is a critical descriptor for predicting how a compound will behave in biological systems. For long-chain alcohols, hydrophobicity is a dominant factor in modeling toxicity. ajol.info

Topological Descriptors: These indices, such as connectivity indices and the Wiener index, capture information about the size, shape, and degree of branching within a molecule. kashanu.ac.irbas.bg They have been effectively used to model properties like boiling point and molar refraction in alcohols. kg.ac.rs

Quantum Chemical Descriptors: Properties like electrophilicity, dipole moment, and the energy of molecular orbitals can be calculated using quantum chemistry methods and used in QSAR models to predict reactivity. kashanu.ac.ir

A study on the toxicity of various alcohols and phenols utilized a wide array of 2D and 3D molecular descriptors to build robust predictive models, underscoring the importance of a comprehensive descriptor set. researchgate.net

Table 1: Key Molecular Descriptors and Their Relevance in QSPR/QSAR for Alcohols

| Descriptor Class | Specific Descriptor Example | Relevance for Alcohols |

| Hydrophobic | ClogP (Calculated logP) | Models toxicity and biological membrane interactions. ajol.info |

| Topological | Molecular Connectivity Index (¹χ) | Correlates with physical properties like boiling point and heat capacity. bas.bg |

| Topological | Wiener Index (W) | Encodes information about molecular branching and size. bas.bg |

| Constitutional | Molecular Weight | Basic descriptor related to size and transport properties. oecd.org |

| Geometrical | Accessible Surface Area (ASA) | Relates to the molecule's ability to interact with solvents and receptors. |

| Quantum-Chemical | Dipole Moment | Influences intermolecular interactions and solubility in polar solvents. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of atoms and molecules over time. researchgate.net For this compound, MD simulations can be employed to explore its conformational flexibility, its behavior in different solvents (e.g., water or lipids), and its potential interactions with biological macromolecules like proteins.

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system) and then solving Newton's equations of motion for every atom in the system. This allows for the analysis of:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule.

Solvation and Aggregation: Simulating how molecules of this compound interact with each other and with solvent molecules, which could predict its solubility and tendency to form aggregates or micelles.

Ligand-Protein Docking and Binding: If a potential protein target is identified, MD simulations can be used to refine the binding pose obtained from molecular docking and to calculate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov The stability of the ligand-protein complex can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. Unlike MD, which uses classical mechanics, DFT provides a more fundamental understanding of chemical properties based on the distribution of electrons.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure with high accuracy.

Calculate Electronic Properties: Compute values for dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Predict Spectroscopic Properties: Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

Model Reaction Mechanisms: Investigate the energetics of potential chemical reactions involving the hydroxyl group, providing insight into its reactivity.

For example, DFT could be used to calculate the solvation free energy of this compound in different solvents to predict solubility trends.

Cheminformatics Approaches for Structural Similarity and Clustering Analyses

Cheminformatics involves the use of computational tools to organize, analyze, and model chemical information. google.com For a compound like this compound, cheminformatics is essential for contextualizing it within the vast landscape of known chemicals.

Structural Similarity Searching: This involves comparing the structure of this compound to large chemical databases to find compounds with similar structures. These "similar" compounds may have known properties or biological activities, allowing for property prediction through a process called "read-across." sci-hub.se

Chemical Clustering: A large set of compounds, such as various fatty alcohols or surfactants, can be grouped into clusters based on structural similarity. sci-hub.se This can help to categorize this compound with other compounds that are likely to share similar physicochemical properties or mechanisms of action. For example, clustering could group it with other branched-chain alcohols, separating them from linear or unsaturated analogues. atamankimya.com

These analyses rely on representing the chemical structure as a fingerprint (a binary string encoding structural features) and then using algorithms to calculate the similarity between these fingerprints. This approach is fundamental for data mining in large chemical datasets and for building predictive models for regulatory purposes. sci-hub.se

Environmental Distribution and Biotransformation Pathways

Occurrence and Fate in Various Environmental Compartments

The environmental distribution of 4-methyl-4-tridecanol is largely governed by its physicochemical properties, such as water solubility and sorption potential. Long-chain alcohols (LCOHs) are universally detected in wastewater effluents due to their continuous use, distribution to wastewater systems, and as breakdown products of other substances like alcohol-based surfactants. researchgate.net

Due to their low water solubility and high octanol-water partition coefficients (log Kow), LCOHs with more than nine carbon atoms tend to preferentially adsorb to particulate matter, such as suspended and settled sediments in aquatic environments. europa.eu This suggests that this compound, upon entering an aquatic system, would likely partition to sediment and sludge. researchgate.net The presence of branched isomers in commercial alcohol mixtures can slightly alter physical properties like boiling and melting points. epa.gov

While specific monitoring data for this compound is scarce, a related isomer, Tridecanol (B155529), 2-ethyl-2-methyl-, has been detected in marine water samples from industrial areas, indicating that branched C13 alcohols can be found in the environment as a result of industrial activity.

Table 1: Predicted Environmental Partitioning of this compound Based on Long-Chain Alcohol (LCOH) Behavior

| Environmental Compartment | Predicted Behavior of this compound | Rationale |

| Water | Low concentration in the aqueous phase. | Low water solubility of long-chain alcohols. europa.eu |

| Sediment & Sludge | High potential for partitioning to sediment and sludge. | LCOHs with ≥ C9 chains preferentially adsorb to particulate matter. researchgate.neteuropa.eu |

| Soil | Likely to be persistent and immobile. | Strong sorption to organic matter is expected. |

| Air | Low potential for volatilization. | Long-chain alcohols have low vapor pressure. epa.gov |

Microbial Degradation and Biotransformation Pathways

The microbial degradation of tertiary alcohols is known to be a slow process. researchgate.netasm.org While bacteria capable of degrading simple tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) have been identified, the enzymes in these pathways appear less effective for larger tertiary alcohols (C6-C10). europa.eu This suggests that this compound, a C14 tertiary alcohol, would likely exhibit significant resistance to biodegradation.

The degradation of smaller tertiary alcohols by bacteria such as Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 often involves an initial hydroxylation or desaturation step catalyzed by monooxygenase enzymes. researchgate.netnih.gov For example, the degradation of TAA can proceed via the formation of the hemiterpene 2-methyl-3-buten-2-ol, a reaction catalyzed by the enzyme MdpJ. researchgate.netasm.org However, the efficiency of these enzymes decreases with increasing carbon chain length and branching. europa.eu

For branched-chain alcohol ethoxylates, biodegradation mechanisms vary with the degree of branching. Primary biodegradation of linear and mono-branched homologues often starts with the cleavage of the ethoxylate chain, followed by the oxidation of the fatty alcohol. industrialchemicals.gov.au In contrast, alcohols with longer side chains undergo a slower oxidative degradation of the alkyl chain. industrialchemicals.gov.au Given that this compound is a highly branched, non-ethoxylated alcohol, its degradation would likely be initiated by a slow oxidation of the alkyl chain, if it occurs at all.

Table 2: Bacterial Strains Involved in the Degradation of Tertiary Alcohols

| Bacterial Strain | Degraded Compound(s) | Key Enzyme System |

| Aquincola tertiaricarbonis L108 | tert-Amyl alcohol (TAA), tert-Butyl alcohol (TBA) | Tertiary alcohol monooxygenase (MdpJ) researchgate.netnih.gov |

| Methylibium petroleiphilum PM1 | tert-Amyl alcohol (TAA), tert-Butyl alcohol (TBA) | Tertiary alcohol monooxygenase (MdpJ) nih.gov |

| Castellaniella defragrans 65Phen | Tertiary alcohols | Not specified europa.eu |

| Pseudomonas aeruginosa PAO1 | Tertiary alcohols | Not specified europa.eu |

Role as Environmental Biomarkers or Metabolites

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound serves as a specific environmental biomarker. However, its potential in this regard can be considered from two perspectives.

First, as a xenobiotic compound, its presence in an environmental sample would be a clear indicator of anthropogenic input. The compound is listed in patents for the synthesis of nonionic surfactants and as a component in stabilizer compositions for polymers, suggesting industrial origins. google.comgoogleapis.com Therefore, its detection in environmental matrices could serve as a chemical fingerprint for specific industrial waste streams.

Second, tertiary alcohols can be formed as metabolites during the microbial degradation of other pollutants, such as fuel oxygenate ethers and alkyl phenols. europa.eu While this compound itself has not been identified as such a metabolite, its presence could potentially signal the breakdown of larger, more complex parent compounds containing a similar branched C14 structure. Further research would be needed to establish any such relationships.

Q & A

What are the key methodological considerations for synthesizing 4-Methyl-4-tridecanol with high stereochemical purity?

Classification : Basic

Answer :

To achieve high stereochemical purity, researchers should:

- Optimize reaction conditions : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and control temperature/pH to favor enantioselectivity .

- Validate intermediates : Employ techniques like chiral HPLC or polarimetry to monitor stereochemical integrity at each synthesis step .

- Purification strategies : Utilize recrystallization with solvents that differentiate enantiomer solubility or simulated moving bed (SMB) chromatography for large-scale separation .

- Documentation : Record detailed reaction parameters (e.g., solvent polarity, catalyst loading) to ensure reproducibility .

How can researchers resolve contradictory data on the thermal stability of this compound across published studies?

Classification : Advanced

Answer :

Contradictions often arise from methodological variability. A systematic approach includes:

- Comparative experimental replication : Reproduce studies using identical conditions (e.g., heating rate, sample mass) to isolate variables .

- Advanced thermal analysis : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition pathways versus phase transitions .

- Statistical meta-analysis : Apply tools like Cohen’s d to quantify effect sizes across studies and identify outliers due to instrumental calibration errors .

What advanced spectroscopic techniques are critical for elucidating the conformational dynamics of this compound in solution?

Classification : Advanced

Answer :

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Maps spatial proximity of protons to infer dominant conformers in solution-phase NMR .

- Molecular Dynamics (MD) Simulations : Validate experimental data by modeling solvent interactions and energy barriers between rotamers .

- Variable-temperature NMR : Correlates conformational shifts with thermal energy changes, identifying metastable states .

How should researchers design a mixed-methods study to investigate the biological interactions of this compound?

Classification : Advanced

Answer :

- Quantitative phase : Measure IC50 values in enzyme inhibition assays (e.g., cytochrome P450) using dose-response curves .

- Qualitative phase : Conduct molecular docking simulations to identify binding motifs and hypothesize mechanism of action .

- Integration : Cross-validate docking results with kinetic data to reconcile discrepancies between computational predictions and experimental inhibition profiles .

What are the best practices for ensuring data integrity in long-term stability studies of this compound?

Classification : Basic

Answer :

- Controlled storage conditions : Use inert atmospheres (N2/Ar) and UV-shielded containers to prevent oxidative/photo degradation .

- Periodic sampling : Analyze aliquots via GC-MS or HPLC at fixed intervals to track degradation kinetics .

- Reference standards : Include certified internal standards (e.g., deuterated analogs) to correct for instrumental drift .

How can computational chemistry be leveraged to predict the environmental fate of this compound?

Classification : Advanced

Answer :

- Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation half-lives using descriptors like logP and molecular polarizability .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis or photolysis .

- Ecotoxicity modeling : Integrate OECD QSAR Toolbox outputs with experimental LC50 data from algae or Daphnia assays .

What experimental design principles minimize variability in assessing the acute toxicity of this compound?

Classification : Basic

Answer :

- Standardized protocols : Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) for dosing and endpoint measurements .

- Blinded analysis : Ensure technicians are unaware of treatment groups to reduce observer bias .

- Positive/Negative controls : Include reference toxins (e.g., sodium arsenite) and vehicle-only groups to validate assay sensitivity .

How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Classification : Advanced

Answer :

- Compartmental modeling : Use Phoenix WinNonlin to simulate absorption/distribution differences caused by protein binding or first-pass metabolism .

- Tissue-specific assays : Measure partition coefficients in lipid-rich vs. aqueous tissues to explain bioavailability gaps .

- Interspecies scaling : Adjust allometric equations to account for metabolic rate differences between test animals and humans .

What strategies enhance the reproducibility of catalytic hydrogenation steps in this compound synthesis?

Classification : Basic

Answer :

- Catalyst characterization : Pre-reduce catalysts (e.g., Pd/C or Raney Ni) and confirm activity via H2 chemisorption .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust H2 pressure dynamically .

- Batch consistency : Document catalyst lot numbers and solvent water content, as trace impurities can poison active sites .

How can researchers systematically review literature to identify underexplored applications of this compound in materials science?

Classification : Advanced

Answer :

- Bibliometric analysis : Use tools like VOSviewer to map keyword co-occurrence networks and detect emerging themes (e.g., "surfactant" or "polymer plasticizer") .

- Patent mining : Extract synthesis or application claims from Derwent Innovation Index to identify industrial research trends .

- Gap analysis : Compare mechanistic studies (e.g., self-assembly behavior) with applied literature to prioritize understudied properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.